molecular formula C17H24N2O2 B2615779 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,3-dimethylbutanamide CAS No. 2034258-06-3

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,3-dimethylbutanamide

Cat. No. B2615779
CAS RN: 2034258-06-3
M. Wt: 288.391
InChI Key: FBNJYNDXUYLVOI-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,3-dimethylbutanamide, also known as AM404, is a synthetic derivative of arachidonic acid that acts as an endocannabinoid reuptake inhibitor. This compound has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation.

Scientific Research Applications

Antiviral Applications

Several studies have focused on the development and preclinical testing of compounds with similar structures for antiviral purposes. For example, the antiviral compound AV0038 has shown high efficiency in preventing and treating influenza A in mice. It was found to have attractive pharmacological properties, including good solubility and stability in aqueous solutions, metabolic stability in human liver microsomes, stability in blood plasma, and a lack of acute toxicity in therapeutic doses (Ivashchenko et al., 2014). Another compound, Arbidol, demonstrates broad-spectrum antiviral activity against both enveloped and non-enveloped viruses by inhibiting virus-mediated fusion with target membranes, blocking virus entry into cells (Boriskin et al., 2008).

Diagnostic Imaging Applications

Compounds with indole structures have been used in diagnostic imaging, particularly in identifying neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. One study utilized a hydrophobic radiofluorinated derivative of an indole compound in conjunction with positron emission tomography (PET) to locate and quantify these markers in the living brain, which could facilitate diagnostic assessments and monitor treatment responses (Shoghi-Jadid et al., 2002).

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-17(2,3)10-16(21)18-11-15(20)13-5-6-14-12(9-13)7-8-19(14)4/h5-9,15,20H,10-11H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNJYNDXUYLVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC(C1=CC2=C(C=C1)N(C=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,3-dimethylbutanamide

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